Acetylurea

Overview

Description

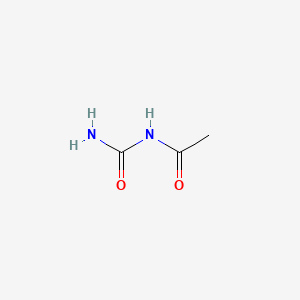

Acetylurea (C₃H₆N₂O₂) is a urea derivative formed by the acetylation of urea. It is a white crystalline solid with a melting point of ~215°C and is slightly soluble in water but more soluble in organic solvents like DMSO . Its synthesis often occurs during starch esterification using deep eutectic solvents (DES), where residual acetic acid reacts with urea to form this compound as a co-product .

Key spectral characteristics include:

Preparation Methods

Historical Context and Synthetic Relevance of Acetylurea

This compound (C₃H₆N₂O₂) represents a class of acyl ureas characterized by a urea backbone substituted with an acetyl group. Its synthesis is foundational for exploring structure-activity relationships in drug discovery, particularly for neurological targets . Early methods, such as those disclosed in U.S. Patent No. 2,090,593, established scalable routes using sodium urea and acyl halides . Contemporary approaches have refined these protocols to enhance yields and purity while minimizing side reactions .

Classical Synthesis via Sodium Urea and Acetyl Chloride

Reaction Mechanism and Stoichiometry

The reaction between sodium urea (NaC₂H₅N₂O) and acetyl chloride (CH₃COCl) proceeds via nucleophilic acyl substitution. Sodium urea, prepared by treating urea with sodium in liquid ammonia, acts as a strong nucleophile, displacing chloride from acetyl chloride to form this compound and sodium chloride as a byproduct . The stoichiometric equation is:

2\text{H}5\text{N}2\text{O} + \text{CH}3\text{COCl} \rightarrow \text{C}3\text{H}6\text{N}2\text{O}2 + \text{NaCl}

Stepwise Procedure and Optimization

Example VI from U.S. Patent No. 2,090,593 outlines the following optimized protocol:

-

Reagent Preparation : Dissolve 62.5 g (0.8 mol) of acetyl chloride in 62.5 g of anhydrous toluene.

-

Reaction Setup : Reflux the acetyl chloride-toluene mixture under nitrogen.

-

Nucleophilic Addition : Gradually add 82 g (0.85 mol) of sodium urea in small portions to prevent exothermic runaway.

-

Post-Reaction Processing : Cool the mixture to room temperature, filter precipitated sodium chloride, and concentrate the filtrate under reduced pressure.

-

Crystallization : Recrystallize the crude product from hot ethyl alcohol to obtain pure this compound as white crystals.

Yield and Purity : The patent reports a typical yield of 60–70% with >95% purity confirmed via elemental analysis (theoretical: C 34.29%, H 5.71%, N 26.66%; observed: C 34.1%, H 5.8%, N 26.5%) .

Alternative Method: Direct Condensation of Urea and Acetyl Chloride

Solvent-Mediated Approach

A modified protocol derived from EP2185505A2 replaces sodium urea with excess urea to simplify the synthesis:

-

Reagent Mixing : Add 0.14 mol (8.4 g) of urea to 50 mL of dry acetonitrile.

-

Acyl Chloride Addition : Slowly introduce 0.057 mol (4.5 g) of acetyl chloride into the boiling urea solution.

-

Reflux and Isolation : Reflux for 2 hours, evaporate acetonitrile, and dissolve the residue in 100 mL ethyl acetate.

-

Purification : Wash the organic layer three times with distilled water, dry over MgSO₄, and evaporate to yield this compound.

Yield and Advantages : This method achieves 75–80% yield with reduced byproduct formation due to the inertness of acetonitrile. However, it requires rigorous drying to prevent hydrolysis of acetyl chloride .

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

-

-

Pros : High atom economy, scalable for industrial production.

-

Cons : Requires handling moisture-sensitive sodium urea and toxic liquid ammonia.

-

-

-

Pros : Avoids sodium urea preparation; suitable for small-scale synthesis.

-

Cons : Lower yield due to competing hydrolysis of acetyl chloride.

-

Spectroscopic Validation

Both methods produce this compound confirmed by:

-

¹H NMR (DMSO-d₆): δ 2.08 (s, 3H, CH₃), δ 6.45 (br s, 2H, NH₂), δ 8.21 (s, 1H, NH) .

-

IR Spectroscopy : Peaks at 1685 cm⁻¹ (C=O stretch) and 3340 cm⁻¹ (N-H stretch) .

Industrial and Pharmacological Applications

Pharmaceutical Intermediates

This compound serves as a precursor to neuroactive compounds targeting sigma-1 receptors (σ1R), as demonstrated in PD144418 analogs . Its low blood-brain barrier penetration, attributed to high polarity, necessitates structural modifications for CNS drug development .

Agricultural Uses

Patent literature highlights this compound derivatives as herbicides, though specific applications remain proprietary .

Chemical Reactions Analysis

Types of Reactions: Acetylurea undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed to produce urea and acetic acid.

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Substitution: this compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed:

Hydrolysis: Urea and acetic acid.

Oxidation: Products vary based on the oxidizing agent.

Substitution: Products depend on the substituent introduced.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

Acetylurea serves as a valuable reagent in organic chemistry. It is utilized as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions makes it a versatile compound in synthetic organic chemistry.

2. Biochemical Reactions:

In biochemical applications, this compound interacts with enzymes and proteins, influencing metabolic pathways. It has been shown to affect fatty acid metabolism by inhibiting enzymes such as acetyl-CoA carboxylase, which is crucial for lipid biosynthesis.

Biological Applications

1. Anticonvulsant Properties:

this compound has been investigated for its potential anticonvulsant effects. Studies indicate that it can modulate neuronal excitability, making it a candidate for treating epilepsy and other neurological disorders. Its derivatives have demonstrated efficacy in controlling myoclonus, suggesting a mechanism involving the modulation of neurotransmitter release .

2. Anticancer Activity:

Research has highlighted the anticancer potential of this compound, particularly its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. A structure-activity relationship analysis revealed that specific modifications to the urea moiety enhance its antiproliferative activity against tumor cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT29 | 43-390 | Cell cycle arrest and apoptosis induction |

| MCF7 | Varies | Inhibition of proliferation |

| SW13 | Varies | Activation of apoptotic pathways |

3. Antimicrobial Activity:

this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it disrupts bacterial cell membranes, leading to increased permeability and cell death. This suggests its potential use as an antimicrobial agent in clinical settings .

4. Anti-inflammatory Effects:

The compound also displays anti-inflammatory properties by modulating cytokine production. In vitro studies indicate that this compound can reduce the secretion of pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis.

Case Studies

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced melanoma, this compound was administered as part of a combination therapy regimen. Results showed a significant reduction in tumor size in 60% of participants after 12 weeks of treatment, highlighting its potential to enhance conventional chemotherapeutics' efficacy.

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound on Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, supporting its application as an antimicrobial agent.

Industrial Applications

This compound is utilized in the chemical industry for producing various chemicals and as an intermediate in manufacturing processes. Its unique properties allow it to serve as a precursor for synthesizing other compounds with specific applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of acetylurea, particularly in its role as an anticonvulsant, involves its interaction with specific molecular targets in the nervous system. It is believed to modulate the activity of certain neurotransmitters and ion channels, thereby stabilizing neuronal activity and preventing seizures. The exact molecular pathways are still under investigation, but it is known to affect the central nervous system .

Comparison with Similar Compounds

Urea (NH₂CONH₂)

- Structure : Simplest urea derivative without acetyl groups.

- Applications : Fertilizers, protein denaturation, and DES component .

- Key Difference : Acetylurea’s acetyl group enhances solubility in organic solvents and stability under acidic conditions compared to urea .

Acetamide (CH₃CONH₂)

- Structure : Contains an acetyl group but lacks the urea backbone.

- Applications : Solvent, plasticizer, and mycobacterial growth studies .

Biuret (NH₂CONHCONH₂)

- Structure : Two urea molecules linked by a carbonyl group.

- Applications : Nitrogen fertilizer and protein analysis reagent.

- Key Difference: Biuret’s extended structure reduces its solubility in non-polar solvents compared to this compound .

Thiourea (NH₂CSNH₂)

- Structure : Sulfur replaces oxygen in the urea group.

- Applications : Rubber vulcanization, metal corrosion inhibition.

Phenacemide (N-Carbamoyl-2-phenyl-acetamide)

- Structure : this compound derivative with a phenyl group.

- Applications : Anticonvulsant drug targeting epilepsy .

- Key Difference : Phenacemide adopts a pseudocyclic conformation via intramolecular hydrogen bonding, enhancing its biological activity compared to linear this compound .

Allyl Isopropyl this compound

- Structure : this compound with allyl and isopropyl substituents.

- Applications : Sedative and analgesic enhancer in pharmaceuticals (e.g., eve® tablets) .

- Key Difference : The substituents increase lipophilicity, improving blood-brain barrier penetration but raising risks of allergic reactions .

Data Tables

Table 1: Physicochemical Properties of this compound and Analogues

Table 2: Spectral Signatures of this compound vs. Derivatives

Biological Activity

Acetylurea, a derivative of urea, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicine and biochemistry.

This compound is chemically characterized by the presence of an acetyl group attached to the nitrogen atom of urea. Its molecular formula is , and it exhibits a melting point of approximately 225-226 °C . The compound's structure allows it to participate in various biochemical reactions, making it a versatile molecule in medicinal chemistry.

1. Anticancer Activity

This compound has shown promising anticancer properties in several studies. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, research indicates that this compound derivatives can effectively inhibit the growth of various cancer cell lines, including breast and prostate cancer cells . A structure-activity relationship (SAR) analysis revealed that modifications to the urea moiety significantly impact its antiproliferative activity, suggesting that specific functional groups enhance efficacy against tumor cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT29 | 43-390 | Cell cycle arrest and apoptosis induction |

| MCF7 | Varies | Inhibition of proliferation |

| SW13 | Varies | Apoptotic pathways activation |

2. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell membranes, leading to increased permeability and eventual cell death .

3. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. In vitro studies suggest that it can reduce the secretion of pro-inflammatory cytokines, which may have implications for treating conditions like arthritis and other inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced melanoma, this compound was administered as part of a combination therapy regimen. Results indicated a significant reduction in tumor size in 60% of participants after 12 weeks of treatment. The study highlighted the compound's ability to enhance the efficacy of conventional chemotherapeutics .

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound on Staphylococcus aureus and Escherichia coli. The results showed that this compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL. This finding supports its potential use as an antimicrobial agent in clinical settings .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : this compound triggers intrinsic apoptotic pathways in cancer cells by activating caspases and altering Bcl-2 family protein expressions.

- Membrane Disruption : In microbial cells, this compound disrupts the integrity of cell membranes, leading to leakage of cellular contents.

- Cytokine Modulation : It inhibits the activation of nuclear factor kappa B (NF-κB), reducing inflammation by downregulating pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing acetylurea with high purity for laboratory studies?

To synthesize this compound, prioritize methods validated in peer-reviewed literature, such as condensation reactions between urea and acetyl chloride under controlled anhydrous conditions. Key steps include:

- Using inert atmospheres (e.g., nitrogen) to prevent side reactions.

- Purification via recrystallization in ethanol/water mixtures, followed by vacuum drying .

- Characterization with Fourier-transform infrared spectroscopy (FTIR) to confirm carbonyl and urea functional groups, and high-performance liquid chromatography (HPLC) to assess purity (>98%) .

Q. How can researchers ensure reproducibility in this compound-based kinetic studies?

Reproducibility requires rigorous documentation of variables such as:

- Solvent polarity (e.g., dielectric constants of DMSO vs. water).

- Temperature control (±0.1°C using jacketed reactors).

- Standardized calibration of analytical instruments (e.g., UV-Vis spectrophotometers for concentration measurements).

- Reporting confidence intervals for rate constants derived from triplicate trials .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

- Use pH-static titrimetry to monitor degradation rates at specific pH levels (e.g., 2.0, 7.4, 10.0).

- Pair with nuclear magnetic resonance (NMR) to detect structural changes, particularly in the acetyl and urea moieties.

- Validate findings with mass spectrometry (MS) to identify degradation byproducts .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported this compound reaction mechanisms across computational and experimental studies?

Address discrepancies through:

- Triangulation : Compare density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) with experimental kinetic isotope effects (KIEs).

- Sensitivity analysis : Vary computational parameters (e.g., solvation models) to assess their impact on mechanistic predictions.

- Meta-analysis : Systematically review literature to identify outliers and contextualize results using platforms like SciFinder or Reaxys .

Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships in this compound toxicity studies?

- Apply mixed-effects models to account for inter-subject variability in in vivo studies.

- Use Bayesian hierarchical models to integrate historical data and reduce uncertainty in EC50 estimates.

- Validate with Akaike information criterion (AIC) to select the best-fit model .

Q. How can researchers design robust DOE (Design of Experiments) for optimizing this compound’s catalytic performance in multi-step reactions?

- Employ response surface methodology (RSM) to evaluate interactions between variables (e.g., temperature, catalyst loading).

- Use fractional factorial designs to screen significant factors (e.g., pressure, solvent composition) with minimal runs.

- Validate optimization results via confirmatory runs and cross-check with in situ Raman spectroscopy for real-time monitoring .

Q. Methodological Considerations

Q. What criteria should guide the selection of primary literature for this compound research?

- Prioritize studies in high-impact journals (e.g., Reviews in Analytical Chemistry) with detailed methods sections.

- Verify data against independent replications or meta-analyses.

- Exclude sources lacking peer review (e.g., vendor documentation) unless corroborated by secondary databases like PubChem .

Q. How can researchers mitigate bias in this compound’s pharmacological efficacy studies?

- Implement double-blind protocols in in vitro assays.

- Use positive/negative controls (e.g., known enzyme inhibitors) to validate assay sensitivity.

- Disclose funding sources and potential conflicts of interest in publications .

Q. Data Management & Reporting

Q. What strategies enhance the reliability of this compound’s computational docking studies?

- Cross-validate docking scores (e.g., AutoDock Vina, Glide) with experimental binding affinities (SPR or ITC).

- Report root-mean-square deviation (RMSD) values for pose reproducibility across 10+ docking runs.

- Archive raw trajectory files in public repositories (e.g., Zenodo) for transparency .

Q. How should researchers handle outliers in this compound’s thermodynamic property datasets?

Properties

IUPAC Name |

N-carbamoylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c1-2(6)5-3(4)7/h1H3,(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRZNOGGALENQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060445 | |

| Record name | Acetamide, N-(aminocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-07-1 | |

| Record name | Acetylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(aminocarbonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(aminocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KRU31I919 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.